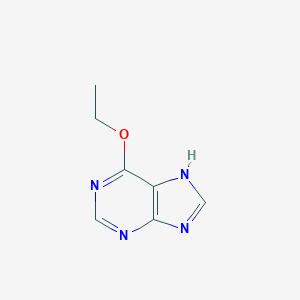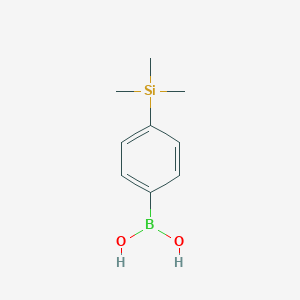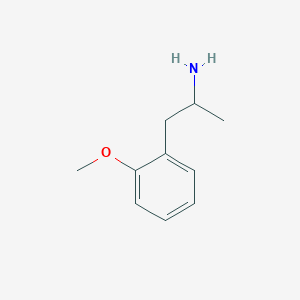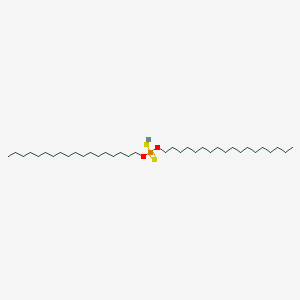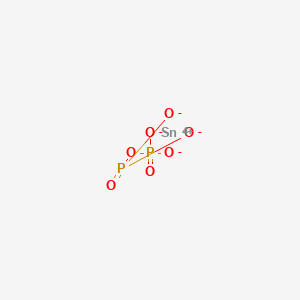
Tin diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin diphosphate, also known as stannous pyrophosphate, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a white powder that is soluble in water and has a molecular weight of 266.73 g/mol. This compound has been studied for its potential use in dental products, as well as in the treatment of bone diseases, among other applications.
Wirkmechanismus
The mechanism of action of tin diphosphate is not fully understood, but it is thought to involve the formation of complexes with calcium ions in the body. This can lead to the stimulation of bone growth and mineralization, as well as the inhibition of bacterial growth.
Biochemische Und Physiologische Effekte
Tin diphosphate has been shown to have a number of biochemical and physiological effects, including the stimulation of bone growth and mineralization, the inhibition of bacterial growth, and the reduction of dental plaque formation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tin diphosphate has a number of advantages for use in lab experiments, including its low toxicity and its ability to form stable complexes with calcium ions. However, it also has some limitations, including its relatively low solubility in water and its sensitivity to pH and temperature.
Zukünftige Richtungen
There are a number of future directions for research on tin diphosphate, including the development of new dental products and treatments for bone diseases. Other potential applications include the development of new materials with unique properties, such as glasses and ceramics. Additionally, further research is needed to fully understand the mechanism of action of tin diphosphate and to explore its potential uses in other areas of biomedicine.
Synthesemethoden
Tin diphosphate can be synthesized through a variety of methods, including the reaction of Tin diphosphate chloride with sodium pyrophosphate in an aqueous solution. Other methods include the reaction of tin oxide with phosphoric acid, or the reaction of tin(II) acetate with sodium pyrophosphate. The synthesis of tin diphosphate requires careful control of reaction conditions, including temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
Tin diphosphate has been extensively studied for its potential applications in various fields, including dentistry, biomedicine, and materials science. In dentistry, tin diphosphate has been studied for its potential use in toothpaste and mouthwash formulations, as it has been shown to have antibacterial properties and to help prevent the formation of dental plaque. In biomedicine, tin diphosphate has been studied for its potential use in the treatment of bone diseases, such as osteoporosis, as it has been shown to stimulate bone growth and mineralization. In materials science, tin diphosphate has been studied for its potential use in the development of new materials, such as ceramics and glasses, due to its unique properties.
Eigenschaften
CAS-Nummer |
18472-93-0 |
|---|---|
Produktname |
Tin diphosphate |
Molekularformel |
O7P2Sn |
Molekulargewicht |
292.65 g/mol |
IUPAC-Name |
phosphonato phosphate;tin(4+) |
InChI |
InChI=1S/H4O7P2.Sn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4 |
InChI-Schlüssel |
MJRKFYKONYYOJX-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |
Andere CAS-Nummern |
18472-93-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



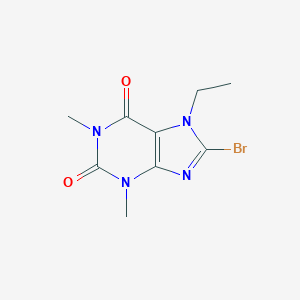
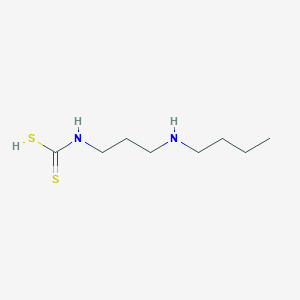
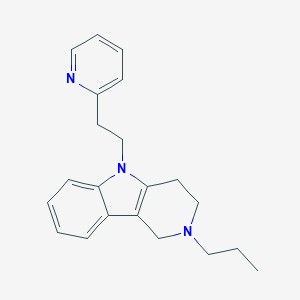
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)
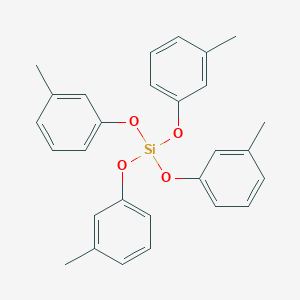
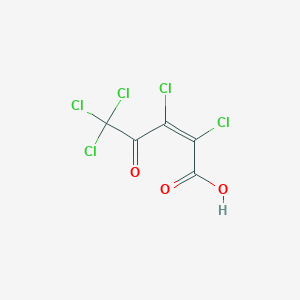
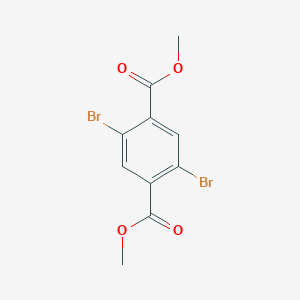
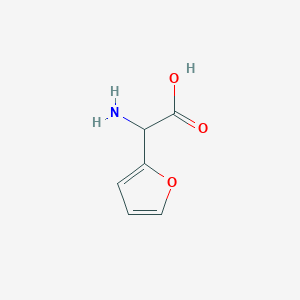
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
